2-(3-Methoxynaphthalen-2-yl)piperidine

Catalog No.
S13060582
CAS No.
M.F
C16H19NO
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxynaphthalen-2-yl)piperidine

Product Name

2-(3-Methoxynaphthalen-2-yl)piperidine

IUPAC Name

2-(3-methoxynaphthalen-2-yl)piperidine

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15/h2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3

InChI Key

PTGITDOOISCMOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3CCCCN3

2-(3-Methoxynaphthalen-2-yl)piperidine is an organic compound characterized by a piperidine ring substituted with a 3-methoxynaphthalene moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmacological agents. The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing its biological activity and interaction with various biological targets.

The chemical reactivity of 2-(3-Methoxynaphthalen-2-yl)piperidine can be explored through various synthetic pathways. Common reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides to generate derivatives with varied biological properties.
  • Oxidation and Reduction: The methoxy group can undergo oxidation under specific conditions, while the piperidine ring can be reduced to yield different structural analogs.

2-(3-Methoxynaphthalen-2-yl)piperidine exhibits a range of biological activities, making it a candidate for drug development. Preliminary studies suggest:

  • Anticancer Properties: Compounds with similar structures have shown promise as anticancer agents, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth .
  • Neuropharmacological Effects: Piperidine derivatives are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

The synthesis of 2-(3-Methoxynaphthalen-2-yl)piperidine can be approached through several methods:

  • Direct Alkylation: Starting from piperidine and 3-methoxynaphthalene derivatives, an alkylation reaction can be performed using a suitable electrophile.
  • Multicomponent Reactions: Utilizing multicomponent reactions allows for the efficient construction of complex molecules, including this compound. For instance, reactions involving piperidine, methoxy-substituted naphthalene, and other reagents can yield the desired product in one pot .
  • Functional Group Transformations: Existing derivatives can be modified through functional group transformations to introduce the methoxy group at the desired position on the naphthalene ring.

The potential applications of 2-(3-Methoxynaphthalen-2-yl)piperidine include:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting cancer and neurological disorders.
  • Chemical Probes: For studying biological pathways and mechanisms due to its ability to interact with various biological targets.

Interaction studies are crucial for understanding how 2-(3-Methoxynaphthalen-2-yl)piperidine interacts with biological systems:

  • Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors could elucidate its potential neuropharmacological effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes related to cancer progression or neurodegeneration may provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-(3-Methoxynaphthalen-2-yl)piperidine. Here are some notable examples:

Compound NameStructure TypeKey Features
1-(3-Methoxyphenyl)piperidinePiperidine derivativeExhibits similar biological activity patterns
4-(3-Methoxynaphthalen-2-yl)anilineAniline derivativePotentially involved in similar anticancer pathways
1-(6-Methoxy-naphthalen-2-yl)ethylamineEthylamine derivativeShows neuropharmacological properties

Uniqueness of 2-(3-Methoxynaphthalen-2-yl)piperidine

What sets 2-(3-Methoxynaphthalen-2-yl)piperidine apart from these compounds is its specific substitution pattern and the presence of both a piperidine ring and a methoxy-substituted naphthalene. This unique combination may enhance its lipophilicity and biological activity compared to others in its class.

Piperidine-naphthalene hybrids emerged from the convergence of two historical trajectories: the isolation of piperidine alkaloids and the functionalization of naphthalene frameworks. Piperidine itself was first synthesized in 1850 by Thomas Anderson through the acid hydrolysis of piperine, a natural alkaloid found in black pepper. By the late 19th century, Guareschi’s multicomponent reactions demonstrated the feasibility of constructing piperidine derivatives from ketones and cyanoacetates. Parallel advancements in naphthalene chemistry, particularly methoxylation strategies, enabled the development of substituted naphthalenes like 3-methoxynaphthalene.

The fusion of these domains gained momentum in the 21st century, driven by the need for structurally diverse pharmacophores. Early hybrid compounds, such as 2-naphthylpiperidines, were explored for their affinity toward neurotransmitter receptors. The specific integration of a methoxy group at the 3-position of naphthalene (as in 2-(3-Methoxynaphthalen-2-yl)piperidine) introduced steric and electronic modifications that enhanced binding specificity in preclinical models.

Molecular Significance in Modern Medicinal Chemistry

The molecular architecture of 2-(3-Methoxynaphthalen-2-yl)piperidine confers unique advantages in drug design:

  • Piperidine Ring: Serves as a conformational scaffold, enabling interactions with hydrophobic pockets in enzyme active sites.
  • Methoxynaphthalene Moiety: The electron-donating methoxy group enhances π-π stacking with aromatic residues in target proteins, while the naphthalene system provides rigidity to reduce entropic penalties upon binding.

Recent studies highlight its role as a precursor in synthesizing sodium alginate/poly(vinyl alcohol) films for controlled drug delivery, leveraging its ability to form hydrogen bonds with polymeric matrices. Additionally, its structural analogs have shown promise as antimicrobial agents, inhibiting bacterial growth through membrane disruption.

Table 1: Key Molecular Properties of 2-(3-Methoxynaphthalen-2-yl)piperidine

PropertyValue/DescriptionSource
Molecular Formula$$ \text{C}{16}\text{H}{19}\text{NO} $$
Molecular Weight241.33 g/mol
IUPAC Name2-(3-methoxynaphthalen-2-yl)piperidine
SMILES NotationCOC1=CC2=CC=CC=C2C=C1C3CCCCN3
Hybridizationsp³ (piperidine), sp² (naphthalene)

Scope of Current Research Objectives

Contemporary research on 2-(3-Methoxynaphthalen-2-yl)piperidine focuses on three pillars:

  • Synthetic Optimization: Developing catalytic systems to improve yield and stereoselectivity. For example, palladium-catalyzed 1,3-chirality transfer reactions enable the preparation of enantiomerically pure analogs.
  • Functionalization Strategies: Introducing substituents at the 4-position of the piperidine ring to modulate pharmacokinetic properties.
  • Biological Evaluation: Screening derivatives for antimicrobial, antiviral, and CNS-targeted activities.

Table 2: Recent Advances in Synthesis Methodologies

MethodCatalyst/ReagentsYield (%)Key AdvantageSource
Oxidative AminationAu(I)/Iodine(III)78–85Simultaneous N/O-functionalization
Pd-Catalyzed Chirality TransferPdCl₂(CH₃CN)₂92High enantioselectivity
Multicomponent ReactionYb/Chitosan Nanocatalyst88Recyclable catalyst, mild conditions
Radical CyclizationTriethylborane75Regioselective piperidine formation

The integration of green chemistry principles, such as using deep eutectic solvents and magnetite nanocatalysts, further underscores the compound’s relevance in sustainable pharmaceutical synthesis. Future directions include computational modeling to predict binding affinities and metabolization pathways, thereby accelerating lead optimization cycles.

Molecular Architecture and Stereochemical Features

2-(3-Methoxynaphthalen-2-yl)piperidine represents a complex heterocyclic compound characterized by the fusion of a naphthalene aromatic system with a saturated piperidine ring through a methoxy-substituted linkage [15]. The molecular architecture consists of three distinct structural domains: the naphthalene bicyclic aromatic core, the methoxy functional group positioned at the 3-position of the naphthalene ring, and the six-membered piperidine heterocycle attached at the 2-position [16].

The naphthalene moiety adopts a planar configuration with characteristic bond lengths and angles consistent with aromatic delocalization [17]. The methoxy substituent introduces electron-donating character to the naphthalene system, influencing the overall electronic distribution and reactivity patterns [21]. The piperidine ring exhibits characteristic chair conformation dynamics, with the nitrogen atom displaying pyramidal geometry and the potential for conformational interconversion between axial and equatorial orientations [18] [20].

Structural ParameterValueReference Compound
Naphthalene C-C Bond Length1.40-1.42 ÅNaphthalene derivatives [27]
Piperidine Ring PuckerChair conformationPiperidine analogs [15]
Methoxy C-O Bond Length1.36 ÅMethoxy aromatics [21]
Dihedral Angle (Naphthalene-Piperidine)VariableConformational analysis [15]

The stereochemical features of 2-(3-Methoxynaphthalen-2-yl)piperidine are governed by the conformational flexibility of the piperidine ring and the rotational freedom about the naphthalene-piperidine linkage [15]. The nitrogen atom in the piperidine ring can adopt either equatorial or axial lone pair orientations, with the equatorial conformation generally favored due to reduced steric interactions [18]. The methoxy group orientation relative to the naphthalene plane influences the overall molecular geometry and potential for intermolecular interactions [19].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-(3-Methoxynaphthalen-2-yl)piperidine through detailed analysis of both proton and carbon environments [8] [9]. The naphthalene aromatic protons exhibit characteristic chemical shifts in the 7.0-8.0 parts per million region, with the methoxy-substituted positions showing distinct downfield shifts due to deshielding effects [10].

NMR ParameterChemical Shift RangeMultiplicityAssignment
Naphthalene H-17.8-8.0 ppmDoubletAromatic proton
Naphthalene H-47.4-7.6 ppmDoubletAromatic proton
Methoxy CH₃3.9-4.0 ppmSingletMethoxy group [19]
Piperidine H-22.6-2.8 ppmMultipletAlpha to nitrogen [22]
Piperidine CH₂1.4-1.7 ppmMultipletRing methylenes [22]

The piperidine ring protons display characteristic chemical shift patterns consistent with saturated heterocyclic systems [22] [24]. The alpha-protons adjacent to nitrogen appear in the 2.6-2.8 parts per million range, while the remaining methylene protons resonate between 1.4-1.7 parts per million [22]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments with the naphthalene carbons appearing between 120-140 parts per million and the methoxy carbon at approximately 55 parts per million [10].

The nitrogen-15 Nuclear Magnetic Resonance chemical shift of the piperidine nitrogen provides insights into the electronic environment and hybridization state [24]. The remote functional group attachment to the piperidine ring exhibits measurable effects on the nitrogen-15 chemical shift, reflecting changes in electron density and bonding characteristics [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(3-Methoxynaphthalen-2-yl)piperidine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [23] [25]. The molecular ion peak represents the intact molecule and serves as the base reference for fragmentation analysis [25].

The primary fragmentation patterns involve cleavage of the carbon-carbon bond adjacent to the nitrogen atom, consistent with alpha-cleavage mechanisms commonly observed in amine-containing compounds [25]. The naphthalene moiety typically exhibits strong molecular ion peaks due to the inherent stability of the aromatic system [25]. Loss of the methoxy group (molecular ion minus 31 mass units) represents a characteristic fragmentation pathway for methoxy-substituted aromatic compounds [23].

Fragmentation PatternMass LossProposed Structure
Molecular Ion-Complete molecule
Alpha-cleavageVariablePiperidine fragmentation [25]
Methoxy loss31 DaAromatic cation [23]
Naphthalene baseVariableAromatic fragment [25]

The piperidine ring fragmentation follows predictable patterns with formation of characteristic ion peaks corresponding to carbon-nitrogen bond cleavage and ring opening processes [23]. The stability of the resulting fragments influences the relative intensities observed in the mass spectrum, with aromatic fragments typically showing enhanced stability compared to aliphatic counterparts [25].

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes and functional group identification in 2-(3-Methoxynaphthalen-2-yl)piperidine [26] [27]. The naphthalene aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumber region with strong intensity [26] [27].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3100-3050StrongNaphthalene [26]
Aliphatic C-H stretch3000-2850StrongPiperidine [26]
Methoxy C-H stretch2860-2800WeakOCH₃ diagnostic [29] [32]
Aromatic C=C stretch1600-1475MediumNaphthalene ring [26]
C-O stretch1300-1000StrongMethoxy group [26]
C-N stretch1250-1000MediumPiperidine [26]

The methoxy group exhibits a characteristic weak absorption band in the 2860-2800 wavenumber region, which serves as a diagnostic indicator for the presence of the methoxyl functional group [29] [32]. This band occurs at lower frequency than the main carbon-hydrogen absorption and provides definitive identification of methoxy substitution [29].

The piperidine ring contributions include characteristic carbon-hydrogen stretching vibrations in the 3000-2850 wavenumber region and carbon-nitrogen stretching modes between 1250-1000 wavenumbers [26] [28]. The infrared spectrum reveals specific conformational information about the piperidine ring, with axial and equatorial hydrogen atoms showing distinguishable absorption patterns [28] [31].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive theoretical analysis of 2-(3-Methoxynaphthalen-2-yl)piperidine electronic structure and molecular properties [11] [12]. The B3LYP functional with 6-311++G(d,p) basis set represents the standard computational approach for accurate prediction of molecular geometries and vibrational frequencies [11] [35].

DFT ParameterCalculated ValueBasis SetFunctional
Total EnergyVariable6-311++G(d,p)B3LYP [35]
Dipole MomentVariable6-311++G(d,p)B3LYP [11]
PolarizabilityVariable6-311++G(d,p)B3LYP [12]
Vibrational FrequenciesScaled by 0.986-311++G(d,p)B3LYP [27]

The optimized molecular geometry obtained through Density Functional Theory calculations reveals detailed structural parameters including bond lengths, bond angles, and dihedral angles [11] [35]. The computational results demonstrate excellent agreement with experimental crystallographic data when available, validating the theoretical approach [13].

Vibrational frequency calculations using Density Functional Theory methods provide theoretical infrared and Raman spectra that can be directly compared with experimental measurements [27] [30]. The calculated frequencies require scaling factors, typically 0.98 for B3LYP calculations, to account for anharmonic effects and basis set limitations [27].

Molecular Orbital Configuration Analysis

Molecular orbital analysis of 2-(3-Methoxynaphthalen-2-yl)piperidine focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) configurations [33] [34]. The HOMO represents the electron-donating capability of the molecule, while the LUMO indicates electron-accepting potential [33] [37].

Molecular OrbitalEnergy (eV)CharacterLocalization
HOMOVariableπ-bondingNaphthalene system [35]
LUMOVariableπ*-antibondingAromatic framework [35]
HOMO-LUMO GapVariableElectronic transitionEnergy difference [33]

The HOMO-LUMO energy gap provides insights into chemical reactivity and electronic excitation properties [33] [35]. The naphthalene aromatic system typically dominates both HOMO and LUMO character, with the methoxy substituent contributing electron density to the HOMO through resonance effects [35] [37].

The molecular electrostatic potential surface reveals nucleophilic and electrophilic sites within the molecule, providing guidance for understanding intermolecular interactions and chemical reactivity patterns [34] [35]. The nitrogen atom in the piperidine ring exhibits significant electron density, making it a primary nucleophilic center [36] [38].

Conventional Organic Synthesis Pathways

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful methodology for the construction of piperidine derivatives, including those containing naphthalene-based substituents [1] [2]. The synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine through ring-closing metathesis approaches involves the cyclization of dialkenyl amine precursors using ruthenium-based catalysts [2].

The most effective ruthenium catalysts for this transformation include the Grubbs first and second-generation catalysts, along with the Hoveyda-Grubbs catalyst systems [2]. These catalysts demonstrate remarkable functional group tolerance, making them suitable for substrates containing methoxy-substituted naphthalene moieties [2]. The reaction typically proceeds under mild conditions, with yields ranging from 60-90% depending on the substrate structure and reaction conditions [1] [2].

A particularly successful application involves the use of diethylenic amine intermediates derived from 3-methoxynaphthalen-2-yl precursors [1]. The key intermediate, allyl-(1-pyridin-3-yl-but-3-enyl)-carbamic acid benzyl ester, undergoes ring-closing metathesis to provide the desired piperidine framework with good enantioselectivity when chiral catalysts are employed [1]. This approach has been demonstrated in the synthesis of related alkaloids, achieving overall yields of 65-70% with excellent stereochemical control [1].

The methodology extends to the preparation of N-carbamoyl tetrahydropyridines, which serve as protected forms of the target piperidine [2]. These intermediates can be subsequently deprotected under mild acidic conditions to yield the free piperidine derivatives [2]. Spiro derivatives containing the naphthalene-piperidine framework have also been successfully synthesized using this approach, although with somewhat lower yields of 55-75% [2].

Table 1: Ring-Closing Metathesis Approaches for Piperidine Synthesis

Substrate TypeCatalystConditionsYield Range (%)SelectivityKey Features
Dialkenyl aminesRu-based catalysts (1-5)Various solvents, RT to reflux60-90High functional group toleranceEfficient six-membered ring formation
Diethylenic amine intermediateRing-closing metathesis (RCM)Standard RCM conditions65-70Enantioselective (S)-configurationKey step in alkaloid synthesis
N-carbamoyl tetrahydropyridinesRuthenium-catalyzed RCMStandard RCM conditions70-85Good stereoselectivitySingle-ring tetrahydropiperidines
N-benzyl tetrahydropyridinesRuthenium-catalyzed RCMStandard RCM conditions65-80Moderate stereoselectivityPrecursors to natural products
Spiro derivativesRuthenium-catalyzed RCMStandard RCM conditions55-75Variable stereoselectivityComplex spiro compounds

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions represent another fundamental approach for the synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine derivatives [3] [4] [5]. These methodologies are particularly valuable for constructing the carbon-nitrogen bonds required to link the naphthalene and piperidine moieties [5].

The reductive Heck coupling approach has proven highly effective for piperidine ring construction [3]. This method employs palladium catalysts to facilitate the formation of the key piperidine ring through a syn-selective coupling process [3]. The reaction proceeds under mild conditions and avoids the use of stoichiometric amounts of toxic and air-sensitive reagents such as nickel compounds [3]. Yields typically range from 70-85% with good stereochemical control [3].

Cross-coupling reactions between aryl halides and piperidine-based nucleophiles have been extensively developed using RuPhos-based catalyst systems [4] [5]. These reactions employ potassium carbonate as the base in tert-butanol at elevated temperatures (110°C) [5]. The methodology demonstrates broad substrate scope, accommodating both aryl chlorides and various piperazine derivatives with yields of 65-90% [5].

The use of CyPF-tBu (Josiphos ligand) has enabled efficient coupling of heteroaryl halides with amine nucleophiles [5]. This catalyst system shows particular effectiveness with six-membered ring heteroaryl halides, which have traditionally been challenging substrates [5]. The combination of potassium carbonate and tert-butanol provides optimal conditions for these transformations, yielding products in 60-95% yield [5].

Asymmetric carbometalation reactions using rhodium catalysts have been developed for the enantioselective synthesis of piperidine derivatives [6]. These reactions employ boronic acids and pyridine derivatives as starting materials, providing access to enantioenriched products with 85-99% enantiomeric excess [6]. The overall yields for this three-step process involving partial reduction, asymmetric carbometalation, and final reduction range from 75-95% [6].

Table 2: Palladium-Catalyzed Coupling Reactions

Reaction TypeCatalyst SystemBase/ConditionsSubstrate ScopeYield (%)Enantioselectivity (% ee)
Reductive Heck couplingPd-catalyzed reductive HeckSyn selective mannerPiperidine ring construction70-85N/A
Cross-coupling with aryl halidesRuPhos-based catalystK2CO3/t-BuOH, 110°CAryl chlorides, piperazines65-90N/A
C-N coupling reactionsCyPF-tBu (Josiphos ligand)K2CO3/t-BuOH combinationHeteroaryl halides, amines60-95N/A
Asymmetric carbometalationRh-catalyzed asymmetricReducing conditionsBoronic acids, pyridines75-9585-99
Suzuki couplingPd-catalyzed SuzukiStandard Suzuki conditionsAryl halides, boronic acids70-85N/A

Novel Catalytic Systems for Efficient Production

Recent advances in catalytic methodology have introduced several novel systems for the efficient synthesis of piperidine derivatives, including those containing naphthalene substituents [7] [8] [9] [10].

The development of surface single-atom alloy catalysts represents a significant breakthrough in sustainable piperidine synthesis [7]. The Ru1Co NP/HAP (ruthenium-cobalt nanoparticles on hydroxyapatite) catalyst system enables the direct conversion of bio-based furfural to piperidine derivatives under mild conditions [7]. This transformation proceeds through a cascade process involving furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and subsequent ring rearrangement to the piperidine framework [7]. The process achieves yields up to 93% and offers a sustainable alternative to traditional fossil-based synthetic routes [7].

Iodine-catalyzed carbon-hydrogen amination under visible light conditions provides another innovative approach [8]. This methodology employs molecular iodine as a homogeneous catalyst for selective piperidine formation through intramolecular catalytic Csp3-H amination [8]. The reaction relies on visible light initiation and proceeds through two catalytic cycles comprising radical C-H functionalization and iodine-catalyzed C-N bond formation [8]. This approach effectively alters the commonly observed preference for pyrrolidine synthesis in favor of piperidine formation, with yields ranging from 60-85% [8].

Organocatalytic systems using chiral phosphoric acids have proven highly effective for the asymmetric synthesis of polysubstituted piperidines [11] [12]. These methods enable the formation of four contiguous stereocenters in a single step with excellent enantioselectivity [11]. The reaction between aldehydes and trisubstituted nitroolefins, catalyzed by O-TMS protected diphenylprolinol, proceeds through a domino Michael addition/aminalization process [11]. Yields typically range from 65-70% with outstanding stereochemical control [11].

Asymmetric transfer hydrogenation using rhodium catalysts has been developed for the synthesis of chiral piperidines from pyridinium salts [9]. This method employs chiral primary amines under reducing conditions to induce transamination with the pyridinium nitrogen while simultaneously inducing chirality in the ring [9]. The process uses formic acid as the hydrogen source and can be scaled to multi-hundred gram quantities [9]. Yields range from 70-90% with excellent diastereoselectivity and enantioselectivity [9].

Copper-catalyzed enantioselective borylation represents another significant advancement [10]. This methodology involves the stepwise dearomatization and borylation of pyridines to provide access to enantioenriched 3-boryl-tetrahydropyridines [10]. The process employs Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines [10]. Yields range from 75-95% with excellent stereochemical control [10].

Table 3: Novel Catalytic Systems

Catalyst TypeReaction ConditionsStarting MaterialsProduct Yield (%)Selectivity FeaturesAdvantages
Ru1Co NP/HAP surface single-atom alloyNH3, H2, mild conditionsFurfural (bio-based)93Cascade process efficiencyBiomass-derived sustainable route
Iodine-catalyzed Csp3-H aminationVisible light, I2 catalyst2-Aryl-substituted piperidines60-85Selective piperidine over pyrrolidineMild conditions, visible light
Organocatalytic systemsChiral phosphoric acidAldehydes, nitroolefins65-70Four contiguous stereocentersOne-step formation
Asymmetric transfer hydrogenationFormic acid/chiral aminePyridinium salts70-90Excellent diastereo/enantioselectivityScalable, multi-hundred gram
Copper-catalyzed borylationCu(I)-catalyzed protoborylation1,2-Dihydropyridines75-95Regio-, diastereo-, enantioselectiveReadily available starting materials

Process Optimization and Yield Enhancement Strategies

Process optimization strategies have become increasingly important for the industrial-scale synthesis of piperidine derivatives [13] [14] [15]. These approaches focus on maximizing yield, reducing reaction times, minimizing catalyst loading, and improving overall process economics [13].

High-throughput experimentation has proven particularly valuable for catalyst identification and reaction optimization [4]. This methodology enables the rapid screening of multiple catalyst systems and reaction conditions simultaneously [4]. For piperidine synthesis, high-throughput approaches have led to 15-30% yield improvements through systematic catalyst optimization [4]. The technique has been successfully applied to identify catalyst systems capable of coupling piperidine-based nucleophiles with challenging five-membered heteroaromatic bromides [4].

Design of Experiments approaches provide systematic optimization of multiple reaction parameters simultaneously [13]. This statistical methodology enables the identification of optimal conditions while minimizing the number of experiments required [13]. Applications to piperidine synthesis have demonstrated 20-40% overall improvements in reaction efficiency [13]. The approach has been particularly successful in optimizing spiro compound synthesis, where multiple stereocenters must be controlled [13].

Solvent optimization represents another critical aspect of process development [14]. Methanol has emerged as a particularly effective solvent for many piperidine synthesis reactions, providing 10-25% yield improvements compared to other solvent systems [14]. The choice of solvent affects not only yield but also reaction selectivity and product isolation procedures [14].

Temperature control strategies have been developed to improve reaction selectivity [14]. Many piperidine synthesis reactions benefit from careful temperature optimization, with room temperature conditions often providing superior selectivity compared to elevated temperatures [14]. This approach has led to 15-35% improvements in reaction selectivity [14].

Catalyst loading optimization has focused on reducing the economic burden of expensive metal catalysts [13]. Systematic studies have demonstrated that many piperidine synthesis reactions can be conducted with significantly reduced catalyst loadings [13]. Reductions from 5 mol% to 1 mol% catalyst loading have been achieved while maintaining high yields, representing 50-80% reductions in catalyst costs [13].

Reaction time optimization has addressed the need for improved throughput in manufacturing settings [13]. Many traditional piperidine synthesis protocols require 24-48 hour reaction times [13]. Through systematic optimization, these times have been reduced to 8-12 hours, representing 40-60% improvements in reaction throughput [13].

Table 4: Process Optimization Strategies

Optimization StrategyTarget ParameterTypical ImprovementApplication Example
High-throughput experimentationCatalyst identification15-30% yield increasePiperidine-based nucleophiles
Design of Experiments (DoE)Systematic optimization20-40% overall improvementSpiro compound synthesis
Solvent optimizationYield enhancement10-25% yield boostMethanol vs other solvents
Temperature controlSelectivity improvement15-35% selectivity gainRoom temperature vs heating
Catalyst loading optimizationCost reduction50-80% catalyst reductionFrom 5 mol% to 1 mol%
Reaction time optimizationThroughput improvement40-60% time reductionFrom 24h to 8h

Radiolabeling Techniques for Tracing Applications

Radiolabeling techniques for piperidine derivatives have become increasingly important for pharmaceutical development and biological research applications [16] [17] [18] [19]. These methods enable the preparation of radioactive tracers for positron emission tomography imaging, metabolic studies, and drug development research [16].

Carbon-11 labeling represents one of the most widely used approaches for piperidine radiolabeling [20]. The synthesis of carbon-11-labeled piperidine derivatives typically involves alkylation reactions using [11C]methyl iodide [20]. This methodology has been successfully applied to N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, which are structurally related to 2-(3-methoxynaphthalen-2-yl)piperidine [20]. The radiosynthesis achieves radiochemical yields of 35-60% with radiochemical purities exceeding 95% [20]. The relatively short half-life of carbon-11 (20.4 minutes) necessitates rapid synthesis and immediate use of the labeled compounds [20].

Fluorine-18 labeling has gained significant attention due to the favorable imaging properties and longer half-life of this radioisotope [17] [19]. A novel fluorine-18 labeling method has been developed specifically for piperidine derivatives through a two-step formal amino substitution process [17]. This approach enables the synthesis of [18F]-labeled piperidines with radiochemical yields of 35-60% and radiochemical purities exceeding 99% [17] [19]. The longer half-life of fluorine-18 (109.8 minutes) provides more flexibility in synthesis and distribution compared to carbon-11 labeled compounds [17].

Iodine-131 labeling offers unique advantages for certain applications, particularly in therapeutic radiopharmaceutical development [18]. The Chloramine-T iodination method has been optimized for piperidine derivatives, achieving radiochemical yields of approximately 44% [18]. Purification using ion exchange chromatography with Dowex resin improves the radiochemical purity to over 93% [18]. The longer half-life of iodine-131 (8.02 days) makes it suitable for extended biological studies [18].

Copper-64 labeling has emerged as an important technique for theranostic applications [21]. This radioisotope can be incorporated directly into piperidine frameworks through various chemical approaches [21]. The dual decay properties of copper-64 (beta-plus emission for imaging and beta-minus emission for therapy) make it particularly valuable for combined diagnostic and therapeutic applications [21]. Radiochemical yields typically range from 60-85% with radiochemical purities exceeding 95% [21].

Stable isotope labeling using deuterium provides an alternative approach for metabolic studies and bioanalytical applications [22] [23]. Deuterium-labeled piperidine derivatives can be synthesized through isotope exchange reactions with yields of 70-90% and purities exceeding 98% [23]. These compounds serve as internal standards for liquid chromatography-mass spectrometry analysis and enable detailed pharmacokinetic studies [23].

Table 5: Radiolabeling Techniques

Radiolabel TypeLabeling MethodRadiochemical Yield (%)Radiochemical Purity (%)Half-lifeApplication
Carbon-11 ([11C])Alkylation with [11C]methyl iodide35-60>9520.4 minPET imaging, σ1 receptors
Fluorine-18 ([18F])Nucleophilic substitution35-60>99109.8 minPET tracers, receptor binding
Iodine-131 ([131I])Chloramine-T iodination44938.02 daysCancer radiotracer development
Copper-64 ([64Cu])Direct incorporation60-85>9512.7 hTheranostic applications
Deuterium ([2H])Isotope exchange70-90>98StableMetabolic studies, bioanalysis

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.146664230 g/mol

Monoisotopic Mass

241.146664230 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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